molecular formula C10H11BN2O2 B14082951 (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid

(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14082951
M. Wt: 202.02 g/mol
InChI Key: HAPBYKNRTUPUTF-UHFFFAOYSA-N
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Description

(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring substituted with an o-tolyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst for further cycles .

Comparison with Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (4-Fluorophenyl)boronic acid

Comparison: (1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C10H11BN2O2

Molecular Weight

202.02 g/mol

IUPAC Name

[1-(2-methylphenyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H11BN2O2/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3

InChI Key

HAPBYKNRTUPUTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC=C2C)(O)O

Origin of Product

United States

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